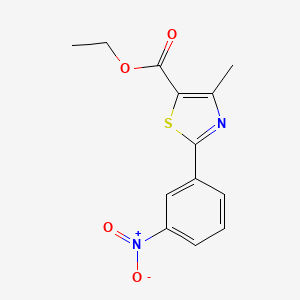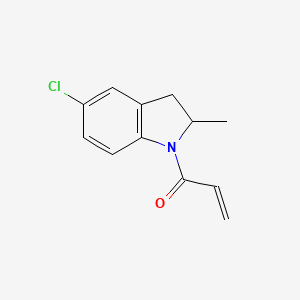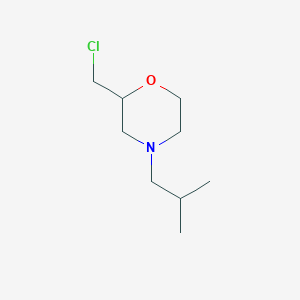
2-(Chlorométhyl)-4-(2-méthylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(2-methylpropyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound 2-(Chloromethyl)-4-(2-methylpropyl)morpholine is characterized by the presence of a chloromethyl group at the second position and a 2-methylpropyl group at the fourth position of the morpholine ring
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(2-methylpropyl)morpholine has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs and therapeutic agents, particularly those targeting the central nervous system.
Industrial Processes: It is employed as a catalyst or reagent in various industrial chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems and its potential as a bioactive agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-chloromethyl-4-(2-methylpropyl)chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. The product is then isolated by extraction and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-4-(2-methylpropyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can contribute to the sustainable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-(2-methylpropyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted morpholine derivatives with various functional groups.
Oxidation: Products include N-oxides and other oxidized morpholine derivatives.
Reduction: Products include amine or alcohol derivatives of the original compound.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-(2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)morpholine: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.
4-(2-Methylpropyl)morpholine:
N-(Chloromethyl)morpholine: Similar structure but with the chloromethyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness
2-(Chloromethyl)-4-(2-methylpropyl)morpholine is unique due to the presence of both the chloromethyl and 2-methylpropyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-(chloromethyl)-4-(2-methylpropyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-8(2)6-11-3-4-12-9(5-10)7-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKPERKTMLOJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
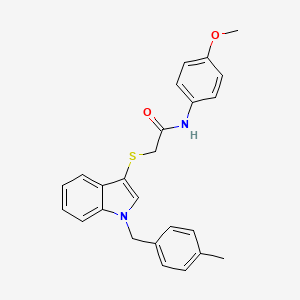
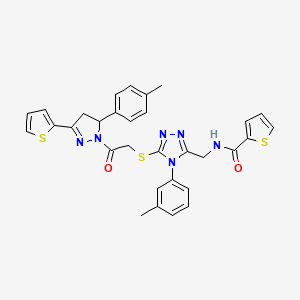

![Methyl (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2387860.png)
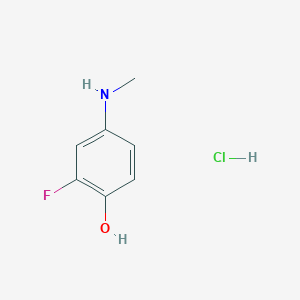

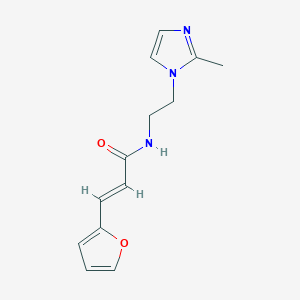
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2387870.png)
![5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2387874.png)
![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387875.png)
